molecular formula C19H19BrN2O B2766366 3-(4-bromo-3-methylphenyl)-2-(tert-butyl)-4(3H)-quinazolinone CAS No. 298217-71-7

3-(4-bromo-3-methylphenyl)-2-(tert-butyl)-4(3H)-quinazolinone

Cat. No.: B2766366
CAS No.: 298217-71-7
M. Wt: 371.278
InChI Key: NINQCFWQFHCMNJ-UHFFFAOYSA-N
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Description

3-(4-bromo-3-methylphenyl)-2-(tert-butyl)-4(3H)-quinazolinone is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with a bromo-methylphenyl group and a tert-butyl group, which may influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-3-methylphenyl)-2-(tert-butyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-methylbenzoic acid and 2-aminobenzamide.

    Formation of Intermediate: The 4-bromo-3-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amide Formation: The acid chloride is then reacted with 2-aminobenzamide in the presence of a base like triethylamine (TEA) to form an amide intermediate.

    Cyclization: The amide intermediate undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the quinazolinone core.

    Introduction of tert-Butyl Group: Finally, the tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The quinazolinone core can participate in redox reactions, potentially altering its electronic properties and biological activity.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromo group could yield various substituted phenyl derivatives, while oxidation might produce quinazolinone derivatives with altered oxidation states.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-bromo-3-methylphenyl)-2-(tert-butyl)-4(3H)-quinazolinone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. Quinazolinone derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities. This specific compound could be explored for similar therapeutic applications, with studies focusing on its efficacy and mechanism of action.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-bromo-3-methylphenyl)-2-(tert-butyl)-4(3H)-quinazolinone would depend on its specific biological target. Generally, quinazolinones exert their effects by interacting with enzymes or receptors, modulating their activity. For instance, they might inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-3-methylphenyl)-2-(tert-butyl)-4(3H)-quinazolinone
  • 3-(4-fluoro-3-methylphenyl)-2-(tert-butyl)-4(3H)-quinazolinone
  • 3-(4-iodo-3-methylphenyl)-2-(tert-butyl)-4(3H)-quinazolinone

Uniqueness

Compared to its analogs, 3-(4-bromo-3-methylphenyl)-2-(tert-butyl)-4(3H)-quinazolinone may exhibit unique reactivity due to the presence of the bromo substituent. Bromine’s size and electronegativity can influence the compound’s chemical behavior and biological activity, potentially offering distinct advantages in specific applications.

Properties

IUPAC Name

3-(4-bromo-3-methylphenyl)-2-tert-butylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O/c1-12-11-13(9-10-15(12)20)22-17(23)14-7-5-6-8-16(14)21-18(22)19(2,3)4/h5-11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINQCFWQFHCMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3=CC=CC=C3N=C2C(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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